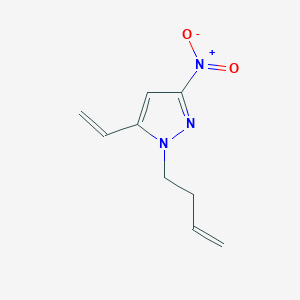
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is a derivative of phosphocholine and is characterized by its unique structure, which includes a tetradecyl group at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone. This compound is primarily used in biochemical research, particularly in the study of lipid metabolism and membrane biology .
Preparation Methods
The synthesis of 1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with tetradecyl alcohol to form glycidyl ether. This intermediate is then subjected to ring-opening with acetic anhydride, followed by selective hydrolysis using a specific lipase to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphocholine group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include acetic anhydride, lipases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and behavior of ether lipids.
Biology: This compound is employed in the investigation of lipid metabolism and membrane dynamics.
Industry: It is used in the development of biochemical assays and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of 1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It targets specific lipid rafts and ion channels, leading to alterations in cell signaling pathways. This compound can induce apoptosis in certain cell types, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine can be compared with other ether lipids such as:
1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine: Similar structure but with an octadecyl group.
1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine: Contains a hexadecyl group instead of tetradecyl.
1-O-Octadecyl-2-O-methyl-rac-glycero-3-β-lactose: Another ether lipid with a different functional group at the sn-3 position
The uniqueness of this compound lies in its specific alkyl chain length and its effects on membrane properties and cellular functions.
Properties
Molecular Formula |
C23H50NO6P |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2-methoxy-3-tetradecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H50NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(27-5)22-30-31(25,26)29-20-18-24(2,3)4/h23H,6-22H2,1-5H3 |
InChI Key |
WOWKCDPMCYGSCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


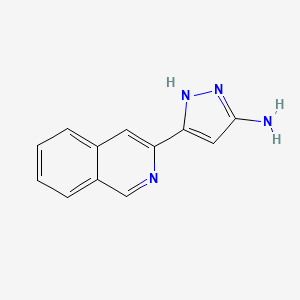



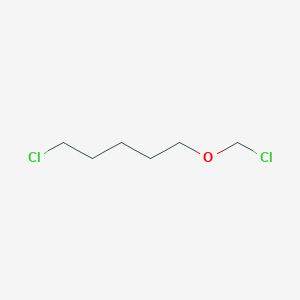
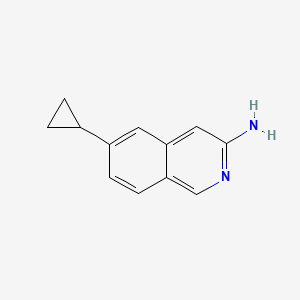



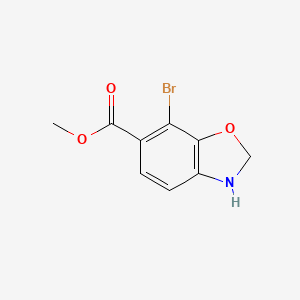
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)
![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)
